2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a nitro group, and a pyrrolidinone moiety attached to a benzamide core
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing a range of biological processes .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites or allosteric sites, thereby modulating the activity of the target .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including inflammatory response pathways, signaling pathways, and metabolic pathways .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability and metabolic stability . The compound’s pharmacokinetic properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been found to exhibit anti-inflammatory activity, suggesting that this compound may also have potential anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chloro group to the aromatic ring.
Amidation: The formation of the benzamide structure.
Pyrrolidinone Introduction: The attachment of the pyrrolidinone moiety to the aromatic ring.
Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and amine derivatives for amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- 5-chloro-N-({(5S)-2-oxo-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl}phenyl)benzamide
Uniqueness
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The combination of a nitro group, chloro group, and pyrrolidinone moiety in this particular arrangement is not commonly found in other compounds, making it a valuable subject for research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure characterized by a chloro group, a nitro group, and a pyrrolidine moiety, which may contribute to its interactions with various biological targets.
The synthesis of this compound typically involves several steps, including the use of specific reagents and conditions that optimize yield and purity. Common reagents include nucleophiles like amines or thiols, and solvents such as N,N′-dimethylformamide. The compound's structure is critical for its biological activity, as the presence of both electron-donating and electron-withdrawing groups can influence its reactivity and interaction with biological systems .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the antimicrobial and anticancer domains. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with cell proliferation and survival. Notably, studies have shown that this compound can induce apoptosis in cancer cells by disrupting metabolic pathways related to cancer progression .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies reveal that it inhibits bacterial growth, suggesting potential applications in treating infections caused by resistant strains. The exact mechanisms are still under investigation, but it is hypothesized that the compound interferes with bacterial enzyme activity or disrupts cell membrane integrity .
Anticancer Activity
In cancer research, this compound has been shown to inhibit enzymes involved in cancer cell metabolism. For instance, it has been identified as an inhibitor of α-glucosidase and α-amylase, with IC50 values indicating strong inhibitory potential compared to established drugs like acarbose . The structure-activity relationship (SAR) studies suggest that the presence of both chloro and nitro groups enhances its anticancer efficacy by facilitating interactions with target proteins .
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential of this compound:
Properties
IUPAC Name |
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-4-5-12(9-16(11)21-8-2-3-17(21)23)20-18(24)14-10-13(22(25)26)6-7-15(14)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHDIBVQUHTGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.